N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c1-3-7-21-17(24)16-14(6-8-26-16)22(18(21)25)10-15(23)20-12-5-4-11(2)13(19)9-12/h4-6,8-9H,3,7,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSIUIFOXABVBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC(=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core substituted with a chloro-methylphenyl group and an acetamide moiety. Its molecular formula is , and it has a molecular weight of approximately 366.85 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.85 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
The compound appears to exert its anticancer effects through the following mechanisms:
- Inhibition of Cell Cycle Progression : Studies suggest that it induces G0/G1 phase arrest in cancer cells, thereby preventing their proliferation.
- Apoptosis Induction : The compound activates apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
- Inhibition of Angiogenesis : It may inhibit vascular endothelial growth factor (VEGF) signaling, which is crucial for tumor angiogenesis.
Antimicrobial Activity
Additionally, the compound has shown potential antimicrobial activity against various bacterial strains. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Inhibits cell proliferation; induces apoptosis |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, this compound was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent inhibition of cell growth with an IC50 value of 15 µM after 48 hours of treatment.
Case Study 2: Antimicrobial Properties
A separate investigation published in Pharmaceutical Biology evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
Q & A
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction efficiency for substitutions .
- Temperature control : Maintaining 60–80°C during cyclization prevents side reactions .
- Catalysts : Using triethylamine as a base improves acyl group transfer .
Which analytical techniques are essential for characterizing this compound, and how are discrepancies in spectral data resolved?
Basic
Key techniques include:
- NMR spectroscopy : Confirms substituent positions via chemical shifts (e.g., aromatic protons at δ 7.2–7.8 ppm, acetamide NH at δ 10.10 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks) .
- Elemental analysis : Matches calculated vs. observed C, H, N, S percentages (e.g., C: 45.29% observed vs. 45.36% calculated) .
Q. Advanced conflict resolution :
- Multi-spectral cross-validation : Compare NMR, IR, and HPLC data to resolve ambiguities (e.g., distinguishing overlapping proton signals) .
- Crystallography : Single-crystal X-ray diffraction resolves structural uncertainties, as seen in related acetamide derivatives .
How do structural modifications (e.g., substituent variations) impact biological activity, and what methodologies assess these effects?
Q. Advanced
- Substituent effects :
- Chloro/methyl groups : Enhance lipophilicity and target binding (e.g., kinase inhibition) .
- Thienopyrimidine core : Facilitates π-π stacking with enzyme active sites .
Q. Evaluation methods :
- In vitro assays : Measure IC50 values against cancer cell lines (e.g., MTT assay) .
- Molecular docking : Simulate interactions with proteins (e.g., EGFR kinase) using software like AutoDock .
- SAR studies : Compare analogs (see table below) :
| Compound Modification | Activity Trend | Reference |
|---|---|---|
| Fluorine at 4-position | ↑ Anticancer potency | |
| Methoxy vs. methyl groups | ↓ Metabolic stability |
What strategies mitigate low yields in the final synthetic step, and how are by-products minimized?
Q. Advanced
- By-product analysis : Use TLC or HPLC to identify impurities (e.g., unreacted intermediates) .
- Reaction quenching : Rapid cooling after acyl group transfer prevents degradation .
- Solvent optimization : Switching to DMF from DMSO reduces side reactions in thienopyrimidine synthesis .
- Catalyst screening : Pd-based catalysts improve coupling efficiency for aryl groups .
How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
Q. Advanced
- Data triangulation :
- Error sources :
- Adjust force fields in docking simulations to account for flexible protein conformations .
- Re-evaluate assay conditions (e.g., pH, co-solvents) that may alter compound solubility .
What are the best practices for evaluating the compound’s stability under varying storage conditions?
Q. Basic
- Accelerated stability studies : Incubate at 40°C/75% RH for 1–3 months and monitor degradation via HPLC .
- Light sensitivity : Store in amber vials if UV-Vis spectroscopy shows absorbance <300 nm .
- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) .
How does the compound’s reactivity with common laboratory reagents (e.g., oxidizing agents) influence experimental design?
Q. Advanced
- Oxidation susceptibility : The thienopyrimidine core reacts with H2O2, requiring inert atmospheres (N2/Ar) during reactions .
- Nucleophile compatibility : Avoid strong bases (e.g., NaOH) that hydrolyze the acetamide group .
- Chelation effects : The sulfur atom may bind metal catalysts, necessitating ligand screening in cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
